tert-butyl 2-(3,4-dimethylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS No.: 892299-26-2
Cat. No.: VC2922508
Molecular Formula: C20H27N3O2S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892299-26-2 |
|---|---|
| Molecular Formula | C20H27N3O2S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | tert-butyl 3-(3,4-dimethylphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate |
| Standard InChI | InChI=1S/C20H27N3O2S/c1-13-6-7-15(12-14(13)2)16-17(26)22-20(21-16)8-10-23(11-9-20)18(24)25-19(3,4)5/h6-7,12H,8-11H2,1-5H3,(H,22,26) |
| Standard InChI Key | JBIYQYARYUVLPM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S)C |
Introduction
Synthesis of Triazaspiro Compounds
Triazaspiro compounds are synthesized using versatile approaches that involve the formation of a spiro ring system. Typically, these syntheses start with readily available starting materials and involve multiple steps to form the desired bicyclic core. For example, the synthesis of 1,3,8-triazaspiro[4.5]decane derivatives often involves the reaction of appropriate precursors under controlled conditions to form the spiro ring .
Biological Activities of Triazaspiro Compounds
Triazaspiro compounds have shown promising biological activities, particularly as cardioprotective agents. They act by inhibiting the mitochondrial permeability transition pore (mPTP), which is crucial for preventing mitochondrial dysfunction during ischemic events . These compounds are designed to mimic the action of oligomycin A but with reduced toxicity and improved chemical stability.
3.1. Cardioprotective Effects
1,3,8-Triazaspiro[4.5]decane derivatives have been identified as potent inhibitors of the mPTP, which plays a key role in mitochondrial function and cell survival during ischemia. By selectively binding to the c subunit of the F1/FO-ATP synthase complex, these compounds can prevent the opening of the mPTP, thereby protecting cardiac cells from damage .
3.2. Other Potential Applications
While specific data on tert-butyl 2-(3,4-dimethylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is not available, related compounds have shown potential in various therapeutic areas, including anti-inflammatory and antibacterial activities. The structural diversity of triazaspiro compounds allows for the exploration of different biological targets, making them interesting candidates for drug development.
Research Findings and Data
Given the lack of specific data on the compound , we can look at related compounds for insights into their biological activities. For instance, 1,3,8-triazaspiro[4.5]decane derivatives have demonstrated cardioprotective effects without significant toxicity, which is a promising feature for therapeutic applications .
4.1. Example Data Table
| Compound | Biological Activity | IC50/EC50 |
|---|---|---|
| PP11 | mPTP Inhibition | Not Specified |
| C.10 | mPTP Inhibition | Not Specified |
| Oligomycin A | mPTP Inhibition | Reference Compound |
Note: The table provides a general overview of the biological activities of related compounds. Specific data for tert-butyl 2-(3,4-dimethylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is not available.
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